molecular formula C20H22N4O2 B3956049 3-({ethyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-phenylbenzamide

3-({ethyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-phenylbenzamide

Cat. No. B3956049
M. Wt: 350.4 g/mol
InChI Key: MSXAINMGFQCSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({ethyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-phenylbenzamide, commonly known as EOMA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. The synthesis of EOMA involves several steps and requires expertise in organic chemistry.

Mechanism of Action

The mechanism of action of EOMA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, EOMA has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, EOMA may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that EOMA has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of the cell cycle. Additionally, EOMA has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

One advantage of using EOMA in lab experiments is its potential as an anticancer agent, making it a valuable tool for cancer research. Additionally, EOMA has insecticidal properties, making it a potential alternative to traditional pesticides in agriculture. However, the synthesis of EOMA is a challenging process that requires expertise in organic chemistry, and the compound may be hazardous to handle due to its toxicity.

Future Directions

There are several future directions for research on EOMA, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent in clinical trials, and the exploration of its insecticidal properties for use in agriculture. Additionally, EOMA may have potential applications in materials science, with studies already demonstrating its use as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of EOMA and its potential applications in various fields.
In conclusion, EOMA is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. The synthesis of EOMA involves several steps and requires expertise in organic chemistry. EOMA has shown promising results as an anticancer agent and has insecticidal properties, making it a potential alternative to traditional pesticides. Further research is needed to fully understand the mechanism of action of EOMA and its potential applications in various fields.

Scientific Research Applications

EOMA has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, EOMA has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In agriculture, EOMA has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, EOMA has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

3-[[ethyl-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-24(14-19-21-15(2)23-26-19)13-16-8-7-9-17(12-16)20(25)22-18-10-5-4-6-11-18/h4-12H,3,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXAINMGFQCSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({ethyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-phenylbenzamide
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